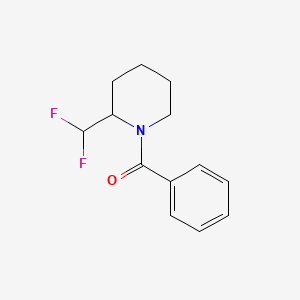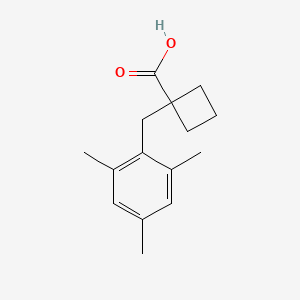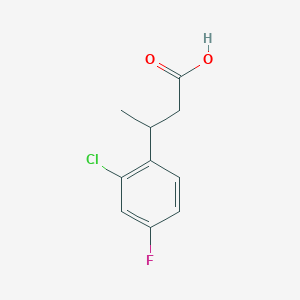
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride is a chiral compound with significant biological activity. It is known for its role as a protease inhibitor, particularly targeting aminopeptidases. This compound is often used in biochemical research and has potential therapeutic applications due to its ability to modulate enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-phenylalanine.
Formation of Intermediate: The amino group of L-phenylalanine is protected, and the carboxyl group is activated to form an intermediate.
Reduction and Hydrolysis: The intermediate undergoes reduction and hydrolysis to yield the desired chiral compound.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride involves similar steps but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in biochemical assays or therapeutic applications.
Scientific Research Applications
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride is widely used in scientific research due to its inhibitory effects on proteases. Some key applications include:
Biochemistry: Used as a tool to study enzyme kinetics and inhibition.
Medicine: Potential therapeutic agent for conditions involving excessive protease activity.
Chemistry: Employed in the synthesis of complex molecules and as a chiral building block.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The compound exerts its effects by binding to the active site of aminopeptidases, thereby inhibiting their activity. This inhibition prevents the breakdown of peptides, leading to increased levels of bioactive peptides. The molecular targets include leucine aminopeptidase and aminopeptidase B, which are involved in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Bestatin: Another aminopeptidase inhibitor with a similar structure but different stereochemistry.
Leupeptin: A protease inhibitor with broader specificity.
E-64: A cysteine protease inhibitor with a different mechanism of action.
Uniqueness
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide hydrochloride is unique due to its specific inhibition of aminopeptidases and its chiral nature, which can influence its binding affinity and selectivity. This makes it a valuable tool in both research and therapeutic contexts.
Properties
Molecular Formula |
C10H15ClN2O2 |
|---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-8(9(13)10(12)14)6-7-4-2-1-3-5-7;/h1-5,8-9,13H,6,11H2,(H2,12,14);1H/t8-,9+;/m1./s1 |
InChI Key |
CLQMCTADJQLZSO-RJUBDTSPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)N)O)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)N)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


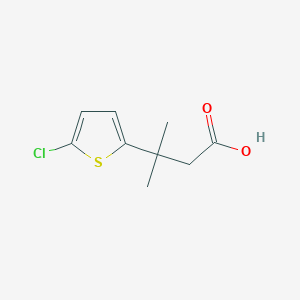
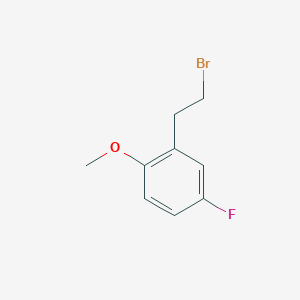
![tert-butyl3-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B13607044.png)
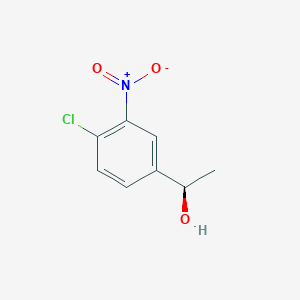
![O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine](/img/structure/B13607056.png)
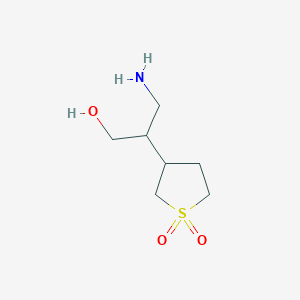

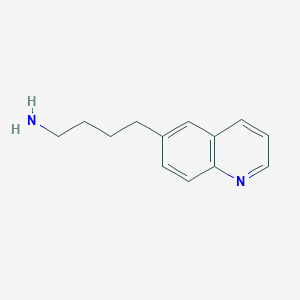
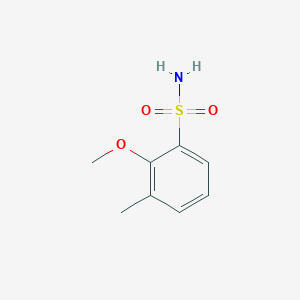
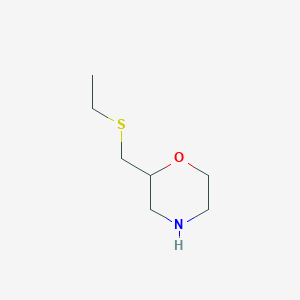
![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol](/img/structure/B13607105.png)
